5-Methylpyrrolo[2,1-b]thiazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H7NS |
|---|---|
Molecular Weight |
137.20 g/mol |
IUPAC Name |
5-methylpyrrolo[2,1-b][1,3]thiazole |
InChI |
InChI=1S/C7H7NS/c1-6-2-3-7-8(6)4-5-9-7/h2-5H,1H3 |
InChI Key |
CITLYQNJJFYJBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C2N1C=CS2 |
Origin of Product |
United States |
Synthetic Methodologies for 5 Methylpyrrolo 2,1 B Thiazole and Its Analogs
General Synthetic Approaches to the Pyrrolo[2,1-b]thiazole Ring System
The construction of the pyrrolo[2,1-b]thiazole core is predominantly achieved through strategies that involve the formation of the pyrrole (B145914) ring onto a pre-existing thiazole (B1198619) moiety. These methods can be broadly categorized into cyclization reactions and annulation procedures.
Strategies Involving Cyclization Reactions
Intramolecular cyclization is a cornerstone in the synthesis of pyrrolo[2,1-b]thiazoles. A prevalent approach involves the reaction of a 2-substituted thiazole bearing a suitable functional group on the substituent that can undergo cyclization with the thiazole nitrogen. For instance, 2,4-disubstituted thiazoles can serve as precursors, where functionalization of the substituent at the 2-position paves the way for the intramolecular ring closure to form the fused pyrrole ring. rsc.org
Another key cyclization strategy involves the intramolecular reaction of 1-(2-thiophenyl)pyrroles. beilstein-journals.orgnih.gov In these methods, a pyrrole ring is first substituted with a thiophenyl group at the 1-position. Subsequent intramolecular cyclization, often promoted by specific reagents or reaction conditions, leads to the formation of the thiazole ring fused to the pyrrole. beilstein-journals.orgnih.gov
Annulation Procedures for Pyrrolo[2,1-b]thiazoles
Annulation reactions, which involve the formation of a new ring onto an existing one, are also widely employed for the synthesis of pyrrolo[2,1-b]thiazoles. These can include [3+2] cycloaddition reactions where a three-atom component reacts with a two-atom component on the thiazole ring to construct the five-membered pyrrole ring. Multicomponent reactions (MCRs) offer an efficient alternative, where several starting materials react in a one-pot synthesis to build the heterocyclic scaffold. beilstein-journals.org For example, MCRs involving 2-methylbenzothiazole, acetylenedicarboxylates, and active methylene (B1212753) compounds have been reported for the synthesis of related benzofused systems. beilstein-journals.org
Synthesis of 5-Methylpyrrolo[2,1-b]thiazole: Direct and Indirect Approaches
The synthesis of the specifically substituted this compound can be approached through various synthetic routes, primarily relying on the strategic introduction of the methyl group at the desired position either before or after the formation of the bicyclic system.
Precursor Synthesis and Functionalization
A promising and direct route to this compound involves the use of a 2,4-disubstituted thiazole precursor. rsc.org A plausible synthetic pathway commences with the appropriate substitution of a 2-methylthiazole derivative. The methyl group at the 2-position of the thiazole ring is activated for subsequent chemical modification. This functionalization can introduce a side chain that, upon intramolecular cyclization and dehydration, leads to the formation of the pyrrole ring, with the original 2-methyl group of the thiazole becoming the 5-methyl group of the pyrrolo[2,1-b]thiazole system. rsc.org
The table below outlines a general synthetic sequence for this approach:
| Step | Reaction | Reactants/Reagents | Product |
| 1 | Thiazole formation | α-haloketone, thioamide | 2,4-Disubstituted thiazole |
| 2 | Functionalization of 2-methyl group | Base, electrophile | Functionalized 2-methylthiazole |
| 3 | Intramolecular Cyclization | Acid or heat | This compound |
Novel Methodologies for Scaffold Construction
More recent and innovative methods for constructing the pyrrolo[2,1-b]thiazole scaffold can also be adapted for the synthesis of its 5-methyl derivative. These may include transition-metal-catalyzed cross-coupling reactions to build the necessary precursors for cyclization. While specific examples for this compound are not extensively documented, the general principles of modern synthetic organic chemistry allow for the logical design of such routes.
Derivatization and Functionalization of Pyrrolo[2,1-b]thiazole Scaffolds
Once the this compound core is synthesized, it can be further modified to generate a library of derivatives. The electron-rich nature of the pyrrolo[2,1-b]thiazole ring system makes it amenable to electrophilic substitution reactions.
Common derivatization reactions include:
Acylation: Introduction of an acyl group, often at the 7-position, can be achieved using acylating agents.
Formylation: The Vilsmeier-Haack reaction can be employed to introduce a formyl group, typically at the 5- or 7-position. rsc.org The resulting aldehydes are versatile intermediates for further transformations. rsc.org
Condensation Reactions: The 5- and 7-positions can be susceptible to condensation with aldehydes and other electrophiles. modernscientificpress.com
Fused Ring Formation: The pyrrolo[2,1-b]thiazole can act as a building block for the synthesis of more complex, fused heterocyclic systems by reacting with various bifunctional reagents. modernscientificpress.com
The table below summarizes some common functionalization reactions of the pyrrolo[2,1-b]thiazole scaffold:
| Position of Functionalization | Reaction Type | Reagents | Resulting Functional Group |
| 5 or 7 | Formylation | Vilsmeier-Haack reagent (e.g., POCl₃, DMF) | Aldehyde (-CHO) |
| 7 | Acylation | Acyl chloride, Lewis acid | Acyl group (-COR) |
| Varies | Condensation | Aldehydes, activated methylene compounds | Extended conjugated systems |
| Varies | Cyclocondensation | Bifunctional reagents | Fused heterocyclic rings |
Synthetic Routes to Substituted Pyrrolo[2,1-b]thiazoles
The construction of the fused pyrrolo[2,1-b]thiazole ring system can be achieved through several strategic synthetic routes. A primary method involves the annulation of a pyrrole ring onto a pre-existing thiazole core. A review of synthetic methods highlights three main approaches: modification of thiazole derivatives, modification of other heterocycles, and synthesis from acyclic precursors .
One prominent method is the [3+2] cycloaddition reaction between thiazolium azomethine ylides and various dipolarophiles, such as acetylene derivatives. This approach is efficient for creating unique pyrrolo[2,1-b]thiazoles. In some variations, the use of a C-2 methanethiol group on the thiazolium ylide allows for its subsequent elimination, which circumvents the need for a separate oxidation step to form the aromatic pyrrole ring nih.gov.
Another key strategy involves the reaction of 2,4-disubstituted thiazoles. For instance, 3,6-disubstituted pyrrolo[2,1-b]thiazoles can be prepared from 2,4-disubstituted thiazoles. A newer, higher-yield route involves substitution into the 2-methyl group of a thiazole, followed by intramolecular cyclization and dehydration.
A novel approach has been developed for the synthesis of more complex derivatives, such as 5-aroyl-2-(dimethylamino)methylidene-2,3-dihydro-3-oxopyrrolo[2,1-b]thiazole-7-carboxylic acid esters and their analogs. This method starts with substituted acetonitriles, which are treated with mercaptoacetic acid to yield 2-(X-methylidene)thiazolidin-4-ones. These intermediates are then N-alkylated with phenacyl bromides and subsequently formylated to construct the target pyrrolo[2,1-b]thiazole system researchgate.net.
The table below summarizes various synthetic routes leading to different substitution patterns on the pyrrolo[2,1-b]thiazole core.
| Starting Materials | Key Reactions | Resulting Substitution Pattern |
| Thiazolium azomethine ylides, Acetylene derivatives | [3+2] Cycloaddition | Variably substituted |
| 2,4-Disubstituted thiazoles | Intramolecular cyclization | 3,6-Disubstituted |
| Substituted acetonitriles, Mercaptoacetic acid, Phenacyl bromides | Multi-step condensation and cyclization | 5-Aroyl, 7-Carboxylic acid esters/carbonitriles |
| 2-Aminothiazole, 3-Formylchromone, Isocyanides | Groebke–Blackburn–Bienaymé (GBB) multicomponent reaction | 5-Amino, 6-Chromone substituted |
Stereoselective and Regioselective Synthetic Transformations
Control over stereochemistry and regiochemistry is crucial in the synthesis of complex molecules for pharmaceutical applications. For the pyrrolo[2,1-b]thiazole system, 1,3-dipolar cycloaddition reactions have proven to be a powerful tool for achieving high levels of selectivity.
The asymmetric 1,3-dipolar reaction of thiazolium azomethine ylides with enantiopure vinyl sulfoxides provides an efficient pathway to polyfunctionalized pyrrolo[2,1-b]thiazoles. These reactions proceed with high regio- and stereoselectivity. The sulfinyl group on the vinyl sulfoxide (B87167) acts as a chiral auxiliary and plays a critical role in controlling the reaction's outcome. It governs the regioselectivity and the stereoselectivity, including both the π-facial selectivity (which face of the alkene reacts) and the endo-selectivity acs.org. Interestingly, the regioselectivity can be inverted by simply changing the position of the sulfinyl group on the dipolarophile, allowing access to different constitutional isomers acs.org.
Highly efficient asymmetric [3+2] cycloaddition reactions of thiazolium salts with various electron-deficient alkenes can be achieved using chiral N,N'-dioxide/metal complex catalysts. This method provides a reliable route to enantioenriched hydropyrrolo-thiazoles, which are saturated or partially saturated versions of the target ring system rsc.org.
Furthermore, diastereoselective syntheses have been developed. The domino cycloaddition reactions of N-phenacylthiazolium bromides with 3-phenacylideneoxindoles can produce functionalized spiro[indoline-3,7′-pyrrolo[2,1-b]thiazoles] with high diastereoselectivity rsc.org. This demonstrates that complex, three-dimensional structures incorporating the pyrrolo[2,1-b]thiazole core can be assembled with precise control over the spatial arrangement of substituents.
The table below details examples of selective synthetic transformations.
| Reaction Type | Reagents | Selectivity | Product Type |
| Asymmetric 1,3-Dipolar Cycloaddition | Thiazolium azomethine ylides, Chiral vinyl sulfoxides | High Regio- and Stereoselectivity | Polyfunctionalized pyrrolo[2,1-b]thiazoles |
| Enantioselective [3+2] Cycloaddition | Thiazolium salts, Electron-deficient alkenes, Chiral N,N'-dioxide/metal catalysts | High Enantioselectivity | Enantioenriched hydropyrrolo-thiazoles |
| Domino Cycloaddition | N-Phenacylthiazolium bromides, 3-Methyleneoxindoles | High Diastereoselectivity | Spiro[indoline-3,7'-pyrrolo[2,1-b]thiazoles] |
Green Chemistry Principles in Pyrrolo[2,1-b]thiazole Synthesis
The application of green chemistry principles to the synthesis of heterocyclic compounds aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. While specific examples for the this compound core are part of a broader trend, several green methodologies have been successfully applied to the synthesis of thiazole derivatives and could be adapted for the pyrrolo[2,1-b]thiazole system.
Ultrasound-Assisted Synthesis: The use of ultrasonic irradiation is a prominent green chemistry technique that can accelerate reaction rates, increase yields, and allow for milder reaction conditions tandfonline.com. This method has been employed for the synthesis of various thiazole derivatives, often leading to shorter reaction times and higher purity of products compared to conventional heating tandfonline.comsemanticscholar.org. For example, novel thiazoles have been synthesized efficiently using ultrasound in conjunction with eco-friendly biocatalysts mdpi.comnih.govacs.org. The benefits include simple workups and reduced energy consumption tandfonline.com.
Green Solvents and Catalysts:
Deep Eutectic Solvents (DESs): These solvents are mixtures of compounds that form a eutectic with a melting point lower than the individual components. DESs are attractive green alternatives to volatile organic solvents because they are often biodegradable, non-toxic, and recyclable nih.govresearchgate.net. Syntheses of various heterocycles, including thiazolo[5,4-d]thiazoles, have been successfully carried out in DESs like L-proline:ethylene glycol, demonstrating the feasibility of this approach mdpi.com.
Water as a Solvent: Performing reactions in aqueous media is a key goal of green chemistry. The synthesis of some thiazole-imino derivatives has been achieved in aqueous media, avoiding the use of traditional organic solvents ufms.br.
Recyclable Catalysts: The development of heterogeneous or recyclable catalysts is another important green strategy. Chitosan-based hydrogels have been used as recyclable, eco-friendly biocatalysts for thiazole synthesis, demonstrating high efficiency and the ability to be reused multiple times without significant loss of activity nih.gov.
Multicomponent Reactions (MCRs): MCRs are inherently atom-economical and efficient, as they combine three or more reactants in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. The one-pot synthesis of imidazo[2,1-b]thiazoles via the Groebke–Blackburn–Bienaymé reaction is an example of an efficient MCR that aligns with green chemistry principles mdpi.com.
These green approaches offer significant potential for developing more sustainable and environmentally benign synthetic routes to this compound and its analogs.
Chemical Reactivity and Mechanistic Investigations of Pyrrolo 2,1 B Thiazole Systems
Electrophilic Substitution Reactions on the Pyrrolo[2,1-b]thiazole Nucleus
The pyrrolo[2,1-b]thiazole nucleus is an electron-rich aromatic system, making it susceptible to electrophilic attack. The regioselectivity and kinetics of these reactions are governed by the electronic distribution within the fused ring system and the nature of the substituents present.
Quantitative studies on the electrophilic substitution of 6-methylpyrrolo[2,1-b]thiazole, a close analog of 5-methylpyrrolo[2,1-b]thiazole, have provided significant insight into the positional selectivity of this heterocyclic system. A variety of electrophilic substitution reactions, including acetylation, Vilsmeier-Haack formylation, trifluoroacetylation, and nitrosation, have been shown to occur exclusively at the 5-position of the ring. nih.gov This high degree of regioselectivity points to the C-5 position being the most nucleophilic center in the molecule.
The Vilsmeier-Haack reaction, which utilizes a Vilsmeier reagent generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3), is a classic method for formylating electron-rich aromatic compounds. acs.orgacs.orgrsc.orgrsc.org In the case of the 6-methylpyrrolo[2,1-b]thiazole analog, this reaction yields the 5-formyl derivative exclusively. nih.gov Should the highly reactive 5-position be occupied, further electrophilic attack can occur at the 7-position, leading to 5,7-disubstituted products. nih.gov This demonstrates that while C-5 is the primary site of reaction, C-7 is the second most activated position towards electrophiles.
| Reaction | Reagents | Position of Substitution | Product |
|---|---|---|---|
| Acetylation | Acetic Anhydride | 5 | 5-Acetyl-6-methylpyrrolo[2,1-b]thiazole |
| Formylation | POCl₃ / DMF | 5 | 5-Formyl-6-methylpyrrolo[2,1-b]thiazole |
| Trifluoroacetylation | Trifluoroacetic Anhydride | 5 | 5-Trifluoroacetyl-6-methylpyrrolo[2,1-b]thiazole |
| Nitrosation | NaNO₂ / H⁺ | 5 | 5-Nitroso-6-methylpyrrolo[2,1-b]thiazole |
Nucleophilic Reactivity of Pyrrolo[2,1-b]thiazoles
While the electron-rich nature of the pyrrolo[2,1-b]thiazole ring favors electrophilic substitution, the system can also exhibit nucleophilic reactivity under specific conditions or in derived forms.
Detailed investigations into the reaction of the this compound nucleus with acetylenic esters, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD), and the specific influence of solvent on these reaction pathways are not extensively documented in the reviewed scientific literature. While cycloaddition reactions involving thiazolium ylides and acetylenic esters are known synthetic routes to the pyrrolo[2,1-b]thiazole core, the reactivity of the pre-formed heterocyclic system with such electrophiles is a distinct area that requires further investigation.
While direct nucleophilic attack on the pyrrolo[2,1-b]thiazole ring is uncommon, related heterocyclic systems can undergo fascinating transformations initiated by nucleophiles. A notable example is the nucleophile-induced ring contraction observed in 3-aroylpyrrolo[2,1-c] nih.govbeilstein-journals.orgbenzothiazine-1,2,4-triones, which provides a synthetic route to pyrrolo[2,1-b] nih.govacs.orgbenzothiazole derivatives. beilstein-journals.org
The reaction is initiated by the attack of a nucleophile, such as an alcohol or an amine, on a reactive electrophilic center within the 1,4-benzothiazine portion of the molecule. beilstein-journals.org This initial attack leads to the cleavage of a sulfur-carbon bond, inducing a ring-opening to form a 1-(2-thiophenyl)pyrrole derivative as a transient intermediate. This intermediate then undergoes an intramolecular cyclization, where the newly formed thiol group attacks a carbon atom of the pyrrole-2,3-dione moiety. A subsequent prototropic shift results in the formation of the thermodynamically stable, contracted pyrrolo[2,1-b] nih.govacs.orgbenzothiazole ring system. beilstein-journals.org The efficiency and outcome of this reaction can be influenced by the choice of nucleophile and solvent. beilstein-journals.org
| Nucleophile | Reaction Conditions | Result |
|---|---|---|
| Methanol | Anhydrous, room temperature | Successful formation of the corresponding pyrrolo[2,1-b] nih.govacs.orgbenzothiazole. beilstein-journals.org |
| Benzylamine | Toluene, heating | Successful formation of the corresponding pyrrolo[2,1-b] nih.govacs.orgbenzothiazole. beilstein-journals.org |
| Diethylamine | Toluene, heating | Unsuccessful; formation of a mixture of unidentified substances. beilstein-journals.org |
| Cyclohexylamine | Toluene, room temperature | Unsuccessful; formation of a mixture of unidentified substances. beilstein-journals.org |
Protonation and Deuterium (B1214612) Exchange Studies
Protonation and acid-catalyzed hydrogen-deuterium exchange studies are fundamental for understanding the basicity and reactivity of heterocyclic compounds. The initial step in acid-catalyzed electrophilic substitution is the protonation of the aromatic ring to form a sigma complex. Therefore, the sites most susceptible to protonation are also typically the most reactive towards other electrophiles.
For the pyrrolo[2,1-b]thiazole system, kinetic studies of acid-catalyzed hydrogen exchange (e.g., detritiation or deuteration) confirm that the C-5 position is the most reactive site. nih.gov The rate of isotopic exchange at C-5 is magnitudes faster than at other carbon atoms on the ring, mirroring the positional selectivity observed in reactions like formylation and acetylation. This indicates that the transition state for proton addition at C-5 is the most stable, a consequence of the effective delocalization of the positive charge by the adjacent nitrogen and sulfur heteroatoms. These studies provide quantitative support for the qualitative picture of reactivity derived from synthetic experiments.
Analysis of Protonated Adducts and Equilibrium Dynamics
The basicity of the pyrrolo[2,1-b]thiazole ring system is centered on the nitrogen atom of the thiazole (B1198619) moiety. Protonation of thiazoles generally occurs at the N3 position due to the availability of a lone pair of electrons on the nitrogen atom. pharmaguideline.com This protonation event leads to the formation of a thiazolium cation. In the context of this compound, the resulting cation would be stabilized by resonance, with the positive charge being delocalized over the heterocyclic system.
While specific equilibrium constants for the protonation of this compound are not extensively documented in the literature, the position of equilibrium will be influenced by the nature of the solvent and the acid used. The electron-donating effect of the methyl group at the 5-position is expected to slightly increase the basicity of the nitrogen atom compared to the unsubstituted parent compound.
Deuterium Exchange Rates and Mechanisms
Hydrogen-deuterium (H/D) exchange studies provide valuable insights into the reactivity and electronic distribution within a molecule. In thiazole derivatives, base-catalyzed H/D exchange is known to occur, with the reactivity at different positions being dependent on the substituents present on the ring. For some 2-substituted thiazoles, kinetic data have shown reactivity at the 5-position, proceeding through an anionic intermediate.
For this compound, the protons of the methyl group at the 5-position are expected to be the most acidic C-H protons and thus the most likely to undergo deuterium exchange under basic conditions. This is due to the ability of the fused aromatic system to stabilize the resulting carbanion through resonance. The rate of exchange would be influenced by the strength of the base and the temperature of the reaction. The proposed mechanism would involve the abstraction of a proton from the methyl group by a base, followed by deuteration of the resulting carbanionic intermediate.
Other Reactive Transformations and Functional Group Interconversions
The pyrrolo[2,1-b]thiazole scaffold can undergo a variety of other chemical transformations, allowing for the introduction of new functional groups and the modification of the core structure.
Oxidation Reactions (e.g., Sulfur Oxidation to Sulfoxides and Sulfones)
The sulfur atom in the thiazole ring of this compound is susceptible to oxidation. Treatment with oxidizing agents such as hydrogen peroxide can lead to the formation of the corresponding sulfoxide (B87167) and, upon further oxidation, the sulfone. nih.govresearchgate.net The oxidation of sulfides to sulfoxides is a common transformation and is often carried out under mild conditions to avoid over-oxidation to the sulfone. nih.gov The reaction proceeds via a nucleophilic attack of the sulfur atom on the oxidizing agent. mdpi.com
The reactivity of the sulfur atom towards oxidation can be influenced by the electronic nature of the rest of the molecule. The electron-rich pyrrole (B145914) ring fused to the thiazole may modulate the nucleophilicity of the sulfur atom.
Table 1: Oxidation Products of this compound
| Starting Material | Oxidizing Agent | Product(s) |
| This compound | Hydrogen Peroxide (1 eq.) | This compound S-oxide |
| This compound | Hydrogen Peroxide (>2 eq.) | This compound S,S-dioxide |
This table represents the expected products based on general principles of sulfide (B99878) oxidation.
Condensation Reactions at Active Methylene (B1212753) Positions
The methyl group at the 5-position of this compound can be considered an active methylene position due to the ability of the fused heterocyclic system to stabilize a negative charge. This allows it to participate in condensation reactions, such as the Knoevenagel condensation, with aldehydes and ketones. nih.govtsijournals.com
In a typical Knoevenagel condensation, the active methylene compound is deprotonated by a base to form a carbanion, which then acts as a nucleophile, attacking the carbonyl carbon of an aldehyde or ketone. Subsequent dehydration of the resulting aldol-type adduct yields the final condensation product, a new carbon-carbon double bond. For this compound, this would result in the formation of a styryl-type derivative at the 5-position.
Table 2: Representative Knoevenagel Condensation of this compound
| Reactant 1 | Reactant 2 | Base | Product |
| This compound | Benzaldehyde | Piperidine | 5-(2-Phenylvinyl)pyrrolo[2,1-b]thiazole |
| This compound | Acetone | Sodium Ethoxide | 5-(Prop-2-en-2-yl)pyrrolo[2,1-b]thiazole |
This table provides hypothetical examples of Knoevenagel condensation products.
Proposed Reaction Mechanisms for Pyrrolo[2,1-b]thiazole Transformations
The reactivity of the pyrrolo[2,1-b]thiazole ring system is largely governed by the principles of electrophilic aromatic substitution. The fused pyrrole ring, being electron-rich, directs electrophiles to specific positions. Studies on the electrophilic substitution of 6-methylpyrrolo[2,1-b]thiazole have shown that reactions such as acetylation, formylation, and nitrosation occur preferentially at the 5-position. rsc.org Further substitution can then occur at the 7-position. rsc.org
The mechanism for electrophilic substitution at the 5-position of this compound would involve the attack of an electrophile on the electron-rich pyrrole ring at the C5 position. This attack forms a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion. The positive charge in this intermediate can be delocalized over both the pyrrole and thiazole rings. The final step of the mechanism is the loss of a proton from the C5 position to restore the aromaticity of the heterocyclic system. The presence of the methyl group at C5 would likely direct incoming electrophiles to other positions on the pyrrole ring, such as the 7-position.
Spectroscopic and Advanced Characterization Methodologies for Pyrrolo 2,1 B Thiazole Systems
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including the pyrrolo[2,1-b]thiazole framework. Analysis of both proton (¹H) and carbon-13 (¹³C) NMR spectra provides detailed information about the chemical environment of each atom, allowing for the complete assignment of the molecular structure.
The ¹H NMR spectrum of 5-Methylpyrrolo[2,1-b]thiazole is expected to exhibit distinct signals corresponding to the methyl group and the protons on the heterocyclic rings. The chemical shifts (δ) are influenced by the electron density and the anisotropic effects of the fused aromatic system.
For the parent pyrrolo[2,1-b]thiazole scaffold, the protons typically appear in the aromatic region of the spectrum. The introduction of a methyl group at the C5 position in this compound would result in a characteristic singlet in the aliphatic region, typically around δ 2.4-2.6 ppm. The protons on the pyrrole (B145914) and thiazole (B1198619) rings will show specific multiplicities (singlet, doublet, triplet) and coupling constants (J) depending on their neighboring protons, which is crucial for their definitive assignment. For instance, protons on adjacent carbons will typically show doublet signals. In related thiazole derivatives, protons on the thiazole ring have been observed at various chemical shifts, often in the range of δ 7.0 to 9.0 ppm, depending on the solvent and substituents. researchgate.netchemicalbook.com
Table 1: Expected ¹H NMR Chemical Shift Ranges for this compound
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| CH₃ (at C5) | 2.4 - 2.6 | Singlet |
| H2 | 7.0 - 7.5 | Doublet |
| H3 | 6.5 - 7.0 | Doublet |
| H6 | 6.8 - 7.2 | Doublet |
Note: The exact chemical shifts and coupling constants require experimental determination.
The ¹³C NMR spectrum provides information on all carbon atoms within the molecule. In this compound, signals for the methyl carbon and the seven carbons of the bicyclic system are expected. The chemical shifts of the ring carbons are indicative of their electronic environment. Generally, carbons adjacent to heteroatoms (N and S) are deshielded and appear at a lower field (higher ppm values). asianpubs.org
The methyl carbon (C5-CH₃) would appear in the upfield region of the spectrum, typically between δ 15-25 ppm. The carbons of the pyrrolo[2,1-b]thiazole core are expected in the range of δ 100-150 ppm. The quaternary carbons, such as the bridgehead carbon and the carbon attached to the methyl group (C5), can be distinguished from protonated carbons using techniques like Distortionless Enhancement by Polarization Transfer (DEPT). In similar benzazole systems, carbon atoms adjacent to a nitrogen atom in a five-membered ring (like the pyrrole part) show distinct chemical shifts that are crucial for structural assignment. mdpi.com
Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Atom | Expected Chemical Shift (δ, ppm) |
|---|---|
| CH₃ (at C5) | 15 - 25 |
| C2 | 110 - 120 |
| C3 | 105 - 115 |
| C3a (bridgehead) | 130 - 140 |
| C5 | 125 - 135 |
| C6 | 115 - 125 |
| C7 | 120 - 130 |
Note: These are estimated ranges based on known data for related heterocyclic systems. asianpubs.orgwisc.edu
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. For this compound, the IR spectrum would be characterized by absorption bands related to the vibrations of the C-H, C=C, and C-N bonds within the heterocyclic structure.
Key expected absorption bands include:
Aromatic C-H stretching: Typically observed in the region of 3000-3100 cm⁻¹.
Aliphatic C-H stretching: From the methyl group, expected around 2850-2960 cm⁻¹.
C=C and C=N stretching: These vibrations from the fused rings are expected to appear in the 1450-1650 cm⁻¹ region. mdpi.com The specific pattern of bands in this "fingerprint" region is unique to the molecule.
C-S stretching: This vibration is often weak and can be difficult to identify but may appear in the 600-800 cm⁻¹ range.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In high-resolution mass spectrometry (HRMS), the exact mass of the molecular ion can be determined, which allows for the calculation of the molecular formula with high accuracy.
For this compound (C₈H₇NS), the expected monoisotopic mass is approximately 149.03 Da. The mass spectrum would show a prominent molecular ion peak (M⁺) at m/z corresponding to this mass.
The fragmentation pattern observed in the mass spectrum provides valuable structural information. Electron impact (EI) ionization often leads to characteristic fragmentation of the heterocyclic rings. The fragmentation of pyrrole and thiazole rings can involve the loss of small, stable molecules or radicals. lifesciencesite.comresearchgate.net For instance, the fragmentation of related 5-substituted 1H-tetrazoles has shown characteristic losses of N₂ or HN₃ molecules, indicating how five-membered rings can break apart under MS conditions. lifesciencesite.com A possible fragmentation pathway for this compound could involve the cleavage of the thiazole or pyrrole ring, providing further confirmation of the fused structure.
X-ray Crystallography for Solid-State Structural Determination
While specific crystallographic data for this compound is not widely reported, studies on related heterocyclic systems, such as brominated thiazoles and other fused systems, have successfully employed this technique to confirm their structures. researchgate.netst-andrews.ac.uk For this compound, X-ray analysis would confirm the planarity of the fused ring system and provide exact geometric parameters, such as the C-S, C-N, and C-C bond lengths, validating the proposed structure unequivocally.
Elemental Analysis (C.H.N.S.) as a Complementary Characterization Technique
Elemental analysis is a fundamental analytical technique that determines the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample. This method is used to verify the empirical formula of a newly synthesized compound. For this compound, with the molecular formula C₈H₇NS, the theoretical elemental composition can be calculated.
Table 3: Theoretical Elemental Composition of this compound (C₈H₇NS)
| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |
|---|---|---|---|---|
| Carbon (C) | 12.011 | 8 | 96.088 | 64.39 |
| Hydrogen (H) | 1.008 | 7 | 7.056 | 4.73 |
| Nitrogen (N) | 14.007 | 1 | 14.007 | 9.39 |
Experimental results from elemental analysis are typically expected to be within ±0.4% of the theoretical values to confirm the purity and the proposed molecular formula of the compound. mdpi.com This technique is often used in conjunction with mass spectrometry to provide robust confirmation of the compound's composition.
Theoretical and Computational Chemistry Studies of Pyrrolo 2,1 B Thiazole Systems
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to elucidating the electronic characteristics and reactivity of molecular systems. For the pyrrolo[2,1-b]thiazole core, methods ranging from semi-empirical to ab initio and Density Functional Theory (DFT) have been employed to explore its molecular properties.
Density Functional Theory (DFT) Analyses of Electronic Structure
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p), are standard for analyzing thiazole-containing heterocyclic systems. kbhgroup.in These studies provide detailed information about molecular geometry, charge distribution, and orbital energies.
For the parent pyrrolo[2,1-b]thiazole system, quantum-chemical studies have been conducted to determine its electronic properties. researchgate.net These calculations, including ab initio methods that are precursors to modern DFT, reveal the distribution of electron density across the fused ring system. The nitrogen and sulfur heteroatoms significantly influence the electronic environment. The methyl group at the C5 position in 5-Methylpyrrolo[2,1-b]thiazole acts as an electron-donating group, which further modulates the electron density, particularly within the pyrrole (B145914) moiety.
Analysis of atomic charges shows a significant negative charge localization on the nitrogen atom and specific carbon atoms, highlighting regions susceptible to electrophilic attack. researchgate.net The electronic structure is characterized by a delocalized π-system extending over both the pyrrole and thiazole (B1198619) rings, which is crucial for its stability and chemical behavior.
Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energies and spatial distributions of these orbitals provide critical insights into the kinetic and thermodynamic stability of a molecule and its propensity to react. mdpi.com
The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). wikipedia.orgunesp.br The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is an important indicator of chemical reactivity; a smaller gap generally implies higher reactivity. nih.gov
For the pyrrolo[2,1-b]thiazole nucleus, computational studies show that the HOMO is primarily distributed over the pyrrole ring, indicating that this region is the most nucleophilic. researchgate.net Specifically, calculations predict that electrophilic attack, such as protonation, preferentially occurs at the C5 position. researchgate.net The introduction of a methyl group at this position in this compound further enhances the nucleophilicity of this site through a positive inductive effect. The LUMO, conversely, is distributed more broadly across the bicyclic system, indicating potential sites for nucleophilic attack.
| Parameter | Description | Typical Value Range (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -5.0 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.0 to -1.0 |
| Energy Gap (ΔE) | ELUMO - EHOMO; indicates chemical reactivity | 4.0 to 5.0 |
| Ionization Potential (I) | -EHOMO; energy required to remove an electron | 5.0 to 6.0 |
| Electron Affinity (A) | -ELUMO; energy released when an electron is added | 1.0 to 2.0 |
Electrostatic Potential (MESP) Surface Analysis
The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. kbhgroup.in It maps the electrostatic potential onto the electron density surface, identifying regions of positive, negative, and neutral potential.
In an MESP map, regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and are sites for nucleophilic attack. nih.gov
For this compound, the MESP surface is expected to show the most negative potential localized around the C5-C6 region of the pyrrole ring, consistent with FMO analysis that predicts C5 as the primary site for electrophilic substitution. researchgate.net The presence of the nitrogen and sulfur atoms also creates distinct potential zones, influencing how the molecule interacts with other polar molecules and biological receptors.
Molecular Modeling and Simulation
Molecular modeling and simulation techniques are used to study the dynamic behavior of molecules and their interactions with other systems, such as biological macromolecules.
Conformational Analysis of Pyrrolo[2,1-b]thiazole Derivatives
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The pyrrolo[2,1-b]thiazole core is a fused, bicyclic system, which makes it relatively rigid. Therefore, conformational analysis primarily focuses on the planarity of the ring system and the orientation of its substituents.
Molecular Docking Studies for Investigating Molecular Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. wjarr.com It is widely used in drug discovery to understand binding modes and predict the affinity of potential drug candidates.
Derivatives of the closely related benzo[d]pyrrolo[2,1-b]thiazole scaffold have been identified as potent inhibitors of centromere-associated protein E (CENP-E), a mitotic kinesin that is a target for anticancer drugs. nih.gov Molecular docking studies of these compounds revealed that they bind in the ATP-binding pocket of the CENP-E motor domain.
Similarly, docking studies have been performed on imidazo[2,1-b]thiazole (B1210989) derivatives, which share a similar fused heterocyclic structure. These studies have identified key interactions with target proteins like tubulin and Glypican-3 protein (GPC-3). nih.govnih.gov For example, docking of imidazo[2,1-b]thiazole-chalcone conjugates into the colchicine (B1669291) binding site of tubulin has revealed important hydrogen bonding and hydrophobic interactions that contribute to their microtubule-destabilizing activity. nih.gov These studies suggest that the this compound scaffold could be a valuable template for designing inhibitors that target specific protein binding sites.
| Scaffold | Protein Target | Key Interactions Observed | Potential Therapeutic Application |
|---|---|---|---|
| Benzo[d]pyrrolo[2,1-b]thiazole | CENP-E Kinesin nih.gov | ATP-competitive binding in motor domain | Anticancer |
| Imidazo[2,1-b]thiazole | Tubulin (Colchicine site) nih.gov | Hydrogen bonds, hydrophobic interactions | Anticancer |
| Imidazo[2,1-b]thiazole | Glypican-3 protein (GPC-3) nih.gov | Strong binding affinity with low energy scores | Hepatocellular Carcinoma |
| N-substituted Thiazoles | FabH enzyme wjarr.com | Hydrogen bonding, high docking scores | Antibacterial |
Advanced Simulation Techniques (e.g., Free Energy Calculations)
Advanced simulation techniques are crucial for understanding the dynamic interactions between pyrrolo[2,1-b]thiazole derivatives and their biological targets. Molecular dynamics (MD) simulations, for instance, are employed to model the behavior of these ligand-receptor complexes over time, providing a detailed view of their stability and conformational changes.
A key application of these simulations is the calculation of binding free energy, which offers a quantitative measure of the affinity between a ligand and its target protein. The Molecular Mechanics-Poisson Boltzmann Surface Area (MM-PBSA) method is a prominent technique used for this purpose. semanticscholar.org This approach combines the molecular mechanical energies from MD simulations with continuum solvation models to estimate the free energy of binding. By calculating the average binding free energy (ΔG) for various protein-ligand complexes, researchers can rank compounds based on their predicted potency and thermodynamic stability within the active site. semanticscholar.org Such calculations are vital for prioritizing lead compounds in the early stages of drug development.
Structure-Activity Relationship (SAR) Methodologies
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, establishing a correlation between a molecule's chemical structure and its biological activity. For the pyrrolo[2,1-b]thiazole scaffold and related thiazole-containing heterocycles, SAR analyses have been instrumental in identifying key structural features that govern their therapeutic effects. uran.uaresearchgate.netnih.govijper.org
For example, studies on benzo[d]pyrrolo[2,1-b]thiazole derivatives have revealed that converting bis(hydroxymethyl) groups to bis(alkylcarbamates) significantly enhances their cytotoxic activity against various tumor cells. nih.gov In other thiazole-based series, SAR analyses have highlighted that the nature and position of substituents on the core rings are critical for antimicrobial and enzyme-inhibitory activities. nih.govmdpi.comnih.gov Specifically, the presence of para-positioned electron-withdrawing groups on appended phenyl rings has been shown to enhance the binding potential of certain thiazolidinedione hybrids. researchgate.net These insights are crucial for the rational design of new, more potent analogs based on the pyrrolo[2,1-b]thiazole framework.
Molecular docking is a primary computational tool used to elucidate the SAR of pyrrolo[2,1-b]thiazole scaffolds. ijper.org This technique predicts the preferred orientation and binding affinity of a molecule within the active site of a biological target. nih.gov By analyzing the resulting binding poses, researchers can identify crucial intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, that contribute to the compound's activity.
For instance, docking studies on imidazo[2,1-b]thiazole-chalcone conjugates have successfully identified their binding mode with the tubulin protein, explaining their mechanism as microtubule-destabilizing agents. nih.gov Similarly, docking has been used to explore the interactions of imidazo[2,1-b]thiazole derivatives with human peroxiredoxin 5, providing a molecular basis for their antioxidant activity. researchgate.net The binding scores and interaction patterns generated from these simulations are invaluable for explaining experimentally observed SAR trends and for designing new derivatives with improved affinity and selectivity.
Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical relationship between the chemical properties of a series of compounds and their biological activities. These models are powerful predictive tools in drug design. ijper.org In a study on related tricyclic quinoline (B57606) derivatives, multivariate linear QSAR models were constructed to correlate molecular descriptors with diuretic activity. uran.ua
The process involves calculating a wide range of molecular descriptors, which are numerical representations of the chemical structure, using software like HyperChem and DRAGON. uran.ua These descriptors can be categorized as geometric, spatial, electronic (e.g., dipole moment, energy of the highest occupied molecular orbital), and lipophilic (e.g., logP). uran.ua By applying statistical methods, predictive models are built and validated. For the quinoline derivatives, the QSAR analysis revealed that diuretic activity is positively correlated with descriptors like logP, refractivity, and dipole moment, while it is negatively correlated with molecular volume and surface area. uran.ua Such models provide a quantitative framework for predicting the activity of newly designed pyrrolo[2,1-b]thiazole analogs before their synthesis.
Table 1: Key Molecular Descriptors in a Representative QSAR Study for Diuretic Activity
| Descriptor Category | Influential Descriptors | Correlation with Activity |
|---|---|---|
| Lipophilicity | logP | Positive |
| Electronic | Dipole Moment | Positive |
| Energy of Highest Occupied Molecular Orbital (HOMO) | Positive | |
| Hydration Energy | Negative | |
| Steric/Geometric | Molecular Volume | Negative |
| Surface Area | Negative | |
| Refractivity | Positive |
This table is based on findings for related tricyclic quinoline derivatives, illustrating the types of descriptors applicable to QSAR studies of heterocyclic systems. uran.ua
In Silico Prediction of Molecular Properties
In silico tools are widely used to predict the molecular properties of new chemical entities, providing an early assessment of their potential as drug candidates. ijper.org These predictions help to identify and filter out compounds with unfavorable characteristics, saving significant time and resources in the drug discovery pipeline.
The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in evaluating the pharmacokinetic profile of a potential drug. Various computational models are used to estimate these parameters for pyrrolo[2,1-b]thiazole derivatives and their analogs. researchgate.netnih.gov
Key predicted properties include lipophilicity (CLogP), water solubility, and gastrointestinal (GI) absorption. nih.gov The "BOILED-Egg" model is a commonly used graphical tool that predicts a compound's ability to be passively absorbed by the GI tract and to penetrate the blood-brain barrier based on its calculated lipophilicity (WLOGP) and polarity (Topological Polar Surface Area, TPSA). nih.govsemanticscholar.org Furthermore, in silico models can predict potential liabilities, such as whether a compound is a substrate for efflux pumps like P-glycoprotein (P-gp) or an inhibitor of key metabolic enzymes like cytochrome P450 (CYP) isoforms. nih.gov Early assessment of these ADME parameters helps in optimizing the pharmacokinetic properties of lead compounds. mdpi.com
Table 2: Sample In Silico ADME Predictions for Thiazole-based Heterocycles
| Property | Prediction | Implication |
|---|---|---|
| GI Absorption | High | Good potential for oral bioavailability |
| BBB Permeation | No | Unlikely to cause central nervous system side effects |
| P-gp Substrate | No | Not susceptible to active efflux from cells |
| CYP1A2 Inhibitor | Yes | Potential for drug-drug interactions |
| CYP2C9 Inhibitor | Yes | Potential for drug-drug interactions |
| CYP2D6 Inhibitor | No | Lower risk of specific drug-drug interactions |
| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions |
Data is representative of predictions for related thiazolo[3,2-b] uran.uanih.govijper.orgtriazole and imidazo[2,1-b] uran.uanih.govnih.govthiadiazole derivatives. nih.govsemanticscholar.org
Drug-likeness is a qualitative concept used to evaluate whether a compound possesses favorable physicochemical properties to be an orally active drug. This is often assessed using established rule-based filters, such as Lipinski's Rule of Five, as well as rules from Ghose, Veber, Egan, and Muegge. nih.govsemanticscholar.org These rules consider parameters like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. Compounds that adhere to these rules are considered more likely to have good oral bioavailability. A bioavailability score, which predicts the probability of a compound having at least 10% oral bioavailability, can also be calculated. nih.gov
In addition to drug-likeness, it is important to assess potential liabilities. Computational filters can identify Pan-Assay Interference Compounds (PAINS) and Brenk structural alerts, which are substructures known to cause non-specific activity or toxicity. nih.gov Finally, the synthetic accessibility score estimates the ease of a molecule's synthesis, with lower scores indicating that a compound is easier to produce. nih.govsemanticscholar.org These combined assessments provide a comprehensive in silico profile of a compound's potential as a viable drug candidate.
Conclusion
Summary of Current Research Trends and Contributions to Pyrrolo[2,1-b]thiazole Chemistry
Research into the pyrrolo[2,1-b]thiazole scaffold, a significant class of nitrogen and sulfur-containing fused heterocyclic systems, is characterized by a dynamic and expanding interest within the scientific community. A primary focus of current research lies in the development of novel and efficient synthetic methodologies for the construction of this bicyclic framework. Investigators are increasingly exploring one-pot, multicomponent reactions to assemble these complex structures, which offer advantages in terms of atom economy and reduced environmental impact. The Vilsmeier-Haack reaction is one of the strategies employed for the functionalization and construction of such heterocyclic systems researchgate.net.
A significant portion of the research effort is dedicated to the exploration of the pharmacological potential of pyrrolo[2,1-b]thiazole derivatives. These compounds are recognized as privileged scaffolds in medicinal chemistry due to their wide range of biological activities. Extensive studies have demonstrated their promise as anticancer, anti-inflammatory, antibacterial, and antifungal agents nih.govmdpi.comresearchgate.net. For instance, certain benzo[d]pyrrolo[2,1-b]thiazole derivatives have been identified as potent DNA interstrand cross-linking agents and inhibitors of the kinesin centromere-associated protein E (CENP-E), a target for anticancer drug development nih.govnih.gov. The structure-activity relationship (SAR) studies are a cornerstone of this research, aiming to delineate the molecular features responsible for the observed biological effects and to guide the design of more potent and selective therapeutic agents.
Identification of Knowledge Gaps and Future Research Imperatives
Despite the considerable progress in the field of pyrrolo[2,1-b]thiazole chemistry, several knowledge gaps remain, presenting opportunities for future research. While the broader class of pyrrolo[2,1-b]thiazoles has been investigated, there is a notable lack of studies focusing specifically on the synthesis, characterization, and biological evaluation of derivatives with systematic substitutions, such as 5-Methylpyrrolo[2,1-b]thiazole. A deeper understanding of how subtle structural modifications, like the introduction of a methyl group at the 5-position, influence the electronic properties, reactivity, and biological activity of the scaffold is needed.
Future research should prioritize the following imperatives:
Targeted Synthesis : The development of regioselective synthetic methods to access specific isomers and derivatives of the pyrrolo[2,1-b]thiazole core is crucial for comprehensive SAR studies.
Mechanism of Action Studies : For derivatives exhibiting promising biological activity, detailed mechanistic studies are required to identify their molecular targets and understand their mode of action. For example, while some benzo[d]pyrrolo[2,1-b]thiazole derivatives are known to induce DNA interstrand cross-linking, the precise mechanism remains an area for further investigation nih.gov.
Exploration of New Applications : The potential applications of pyrrolo[2,1-b]thiazoles beyond medicine, for instance in materials science as organic semiconductors or sensors, remain largely unexplored and represent a promising avenue for future research nih.gov.
Computational Studies : The integration of computational modeling and theoretical chemistry can accelerate the design and discovery of new pyrrolo[2,1-b]thiazole derivatives with desired properties, helping to predict their activity and toxicity profiles.
Broader Impact of Advanced Pyrrolo[2,1-b]thiazole Research on Chemical Science
Advanced research on pyrrolo[2,1-b]thiazoles is poised to have a significant and broad impact on the landscape of chemical science. The development of innovative synthetic strategies for these fused heterocycles contributes to the fundamental toolbox of organic chemists, enabling the construction of other complex molecular architectures. These synthetic advancements often showcase novel reaction pathways and catalytic systems that can be applied to a wider range of heterocyclic compounds.
From a medicinal chemistry perspective, the exploration of pyrrolo[2,1-b]thiazoles as a source of new therapeutic agents addresses the pressing global need for novel drugs to combat diseases such as cancer and multi-drug resistant infections researchgate.net. The identification of novel biological targets and mechanisms of action for these compounds can open up new avenues for drug discovery and development nih.gov. The pyrrolo[2,1-b]thiazole scaffold serves as a versatile template for the design of compound libraries for high-throughput screening, accelerating the discovery of new lead compounds.
Furthermore, the study of the physicochemical properties of these compounds can lead to their application in materials science, contributing to the development of novel functional materials with tailored electronic and optical properties nih.gov. The interdisciplinary nature of pyrrolo[2,1-b]thiazole research, spanning organic synthesis, medicinal chemistry, pharmacology, and materials science, fosters collaboration and drives innovation across the chemical sciences.
Q & A
Basic Research Questions
Q. What are the most efficient synthetic routes for 5-methylpyrrolo[2,1-b]thiazole and its derivatives?
- Methodological Answer :
- Friedel-Crafts Acylation : A solvent-free approach using Eaton’s reagent (PO/methanesulfonic acid) enables high-yield (90–96%) synthesis of fused thiazole derivatives. This method minimizes side reactions and simplifies purification .
- Hantzsch Thiazole Synthesis : Microwave-assisted reactions between 2-chloroethanones and thioureas efficiently generate substituted thiazoles, as demonstrated for imidazo[2,1-b]thiazole derivatives .
Q. How are this compound derivatives characterized for structural confirmation?
- Methodological Answer :
- Spectroscopic Techniques : Use H NMR (δ 7.37–7.77 ppm for aromatic protons), C NMR (e.g., δ 162.06 ppm for thiazole carbons), and IR (C=N stretching ~1600 cm) to confirm regiochemistry .
- Mass Spectrometry (EI-MS) : Molecular ion peaks (e.g., [M] at m/z 255.01) validate molecular weight and fragmentation patterns .
- Elemental Analysis : Compare experimental vs. calculated C/H/N/S percentages to confirm purity (e.g., CHNS) .
Q. What biological activities are associated with this compound derivatives?
- Methodological Answer :
- Antimicrobial : Pyrazolo[5,1-b]thiazoles exhibit MIC values <10 µg/mL against Staphylococcus aureus and Candida albicans .
- Anti-inflammatory : Derivatives suppress NO, IL-6, and TNF-α release in macrophages (IC <5 µM) .
- Antitumor : Imidazo[2,1-b]thiazoles inhibit cancer cell proliferation via ROS-mediated ferroptosis pathways .
Advanced Research Questions
Q. How can solvent-free conditions impact the synthesis efficiency of this compound derivatives?
- Methodological Answer :
- Solvent-free Friedel-Crafts reactions reduce energy consumption, eliminate solvent waste, and improve reaction kinetics (e.g., 96% yield in 2 hours vs. 70% in traditional methods) .
- Monitor reaction progress via TLC (silica gel, UV detection) to optimize time and temperature .
Q. What strategies resolve contradictions in spectral data during structural elucidation?
- Methodological Answer :
- Multi-spectral Correlation : Combine H-C HSQC/HMBC NMR to assign ambiguous signals (e.g., distinguishing thiazole vs. pyrrole protons) .
- X-ray Crystallography : Resolve regiochemical ambiguities (e.g., substituent positions in pyrazolo[5,1-b]thiazoles) .
- Computational Validation : Use DFT calculations to predict NMR/IR spectra and compare with experimental data .
Q. How do electron-withdrawing groups influence the anti-inflammatory activity of these derivatives?
- Methodological Answer :
- SAR Studies : Substituents like -NO or -CF at the 5-position enhance cytokine inhibition (e.g., compound 13b reduces NO release by 85% at 10 µM) .
- Mechanistic Insight : Electron-withdrawing groups increase electrophilicity, improving binding to iNOS or COX-2 active sites. Validate via competitive enzyme assays .
Q. What in silico methods are used to predict the binding affinity of these compounds?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with targets like α-glucosidase (binding energy <−8 kcal/mol indicates strong inhibition) .
- ADME Prediction : SwissADME assesses drug-likeness (e.g., LogP ~3.88 for optimal membrane permeability) .
- MD Simulations : GROMACS evaluates binding stability (RMSD <2 Å over 100 ns) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
